molecular formula C12H20N2O B1526791 (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine CAS No. 1250093-05-0

(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine

Cat. No.: B1526791
CAS No.: 1250093-05-0
M. Wt: 208.3 g/mol
InChI Key: QTUNDRAFUJBDHN-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine is a secondary amine featuring a neopentyl (2,2-dimethylpropyl) group and a 2-methoxypyridin-3-ylmethyl substituent. This compound is categorized as a specialty building block in organic synthesis, particularly for pharmaceuticals and agrochemicals due to its dual functional groups . Its structural uniqueness arises from the combination of a bulky aliphatic amine and an aromatic methoxypyridine moiety, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUNDRAFUJBDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine , a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound consists of a dimethylpropyl group linked to a methoxypyridine moiety via a methylamine bond. This configuration allows for diverse interactions within biological systems, primarily due to the presence of both aliphatic and aromatic components.

Structural Features

ComponentDescription
Dimethylpropyl GroupAliphatic chain contributing to lipophilicity
Methoxypyridine MoietyAromatic ring enhancing pharmacological properties
Methylamine LinkageFacilitates interaction with biological targets

Pharmacological Properties

The biological activity of (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine is influenced by its structural characteristics. Compounds containing pyridine rings often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Pyridine derivatives have been associated with neuroprotective activities, potentially beneficial in treating neurodegenerative diseases .
  • Anticancer Properties : Some pyridine-based compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the molecular structure can significantly affect the biological activity. For instance:

  • Introduction of Functional Groups : Adding functional groups like methoxy or hydroxymethyl can enhance antimicrobial potency.
  • Hydrophobicity and Lipophilicity : The balance between hydrophilicity and lipophilicity is crucial for optimal bioavailability and efficacy .

Antibacterial Activity

A study investigating compounds similar to (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine found that derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 μg/mL against S. aureus and E. coli. The findings suggest that structural modifications can lead to enhanced antibacterial properties .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of pyridine derivatives in mitigating oxidative stress and apoptosis in neuronal cells. Compounds similar to (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine have shown promise in protecting neuronal integrity in vitro .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent groups, aromatic systems, and backbone modifications. Key examples include:

Compound Name Molecular Formula Key Features Notable Properties Reference
(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine C₁₂H₂₀N₂O Neopentyl + 2-methoxy-pyridinyl Moderate steric bulk; potential for π-π interactions
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O Bipyridine core with methoxy group Enhanced aromaticity; possible intercalation properties
3-(4-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride C₁₂H₁₇ClFN Fluorophenyl + dimethylpropyl Electron-withdrawing fluorine affects reactivity
Methyl(2-methylpropyl)amine C₅H₁₃N Simple branched aliphatic amine High volatility; limited solubility in polar solvents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyrazole-pyridine hybrid Heterocyclic diversity; metal coordination potential

Key Observations :

  • Aromatic Interactions : The 2-methoxypyridinyl group enables π-π stacking, unlike fluorophenyl analogs, which prioritize electronic effects .
  • Heterocyclic Diversity : Pyrazole- and imidazole-containing analogs (e.g., [1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine) exhibit enhanced hydrogen-bonding capabilities, relevant in drug design .

Physicochemical Properties

  • Solubility : The methoxypyridine moiety improves water solubility compared to purely aliphatic amines (e.g., methyl(2-methylpropyl)amine) but less than hydrophilic heterocycles like pyridin-2-amine derivatives .
  • Stability : Neopentyl groups confer resistance to oxidative degradation, whereas fluorophenyl analogs may exhibit higher metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine

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